(Cyclopropyl-furan-2-ylmethyl-amino)-acetic acid

Description

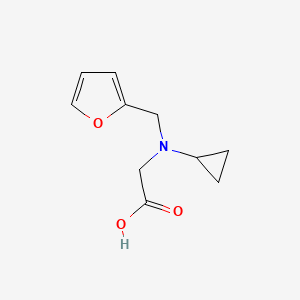

(Cyclopropyl-furan-2-ylmethyl-amino)-acetic acid is a compound that features a cyclopropyl group, a furan ring, and an amino-acetic acid moiety

Properties

Molecular Formula |

C10H13NO3 |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

2-[cyclopropyl(furan-2-ylmethyl)amino]acetic acid |

InChI |

InChI=1S/C10H13NO3/c12-10(13)7-11(8-3-4-8)6-9-2-1-5-14-9/h1-2,5,8H,3-4,6-7H2,(H,12,13) |

InChI Key |

IUAJAOQIPCRISY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1N(CC2=CC=CO2)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclopropyl-furan-2-ylmethyl-amino)-acetic acid typically involves the following steps:

Formation of the Cyclopropyl Group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagent.

Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan and an acyl chloride.

Amino-Acetic Acid Moiety: The amino-acetic acid moiety can be synthesized through the reaction of glycine with an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(Cyclopropyl-furan-2-ylmethyl-amino)-acetic acid can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione using oxidizing agents such as potassium permanganate.

Reduction: The cyclopropyl group can be reduced to a cyclopropane ring using reducing agents like lithium aluminum hydride.

Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Furan-2,5-dione.

Reduction: Cyclopropane derivatives.

Substitution: Alkylated amino-acetic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Research has indicated that (Cyclopropyl-furan-2-ylmethyl-amino)-acetic acid may possess anticancer properties, particularly against hormone-related cancers such as breast and prostate cancer. Studies have shown that compounds with similar structures can modulate estrogen receptor activity, which is crucial in the treatment of these cancers. The ability of this compound to influence signaling pathways involved in cell proliferation and apoptosis highlights its potential as a therapeutic agent.

1.2 Antioxidant Activity

The compound exhibits antioxidant properties, which can help reduce oxidative stress in biological systems. This property is beneficial for protecting cells from damage caused by free radicals and may contribute to its therapeutic effects in various diseases .

Agricultural Applications

2.1 Plant Growth Regulation

This compound has been studied for its potential as a plant growth regulator. Its structural characteristics allow it to interact with plant hormonal pathways, promoting growth and development. Experiments have demonstrated that similar compounds can enhance seed germination and root development, suggesting that this compound could serve as an effective substitute for traditional phytohormones .

2.2 Enhancing Photosynthetic Activity

In laboratory studies, the application of this compound has been linked to increased synthesis of photosynthetic pigments in plants. This enhancement can lead to improved photosynthetic efficiency, which is crucial for agricultural productivity .

Research Tool

3.1 Model Compound for Chemical Studies

Due to its unique structure, this compound serves as a valuable model compound in chemical research. It can be utilized to study the reactivity of similar compounds and their derivatives, providing insights into the mechanisms of action and potential modifications for enhanced activity.

Summary Table of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Anticancer properties targeting hormone-related cancers | Potential therapeutic agent for cancer treatment |

| Antioxidant activity | Protection against oxidative stress | |

| Agricultural Applications | Plant growth regulation | Enhanced seed germination and root development |

| Increased photosynthetic activity | Improved agricultural productivity | |

| Research Tool | Model compound for studying chemical reactivity | Insights into mechanisms and modifications |

Mechanism of Action

The mechanism of action of (Cyclopropyl-furan-2-ylmethyl-amino)-acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The furan ring and cyclopropyl group contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

(Cyclopropyl-furan-2-ylmethyl-amino)-ethanol: Similar structure but with an ethanol moiety instead of an acetic acid moiety.

(Cyclopropyl-furan-2-ylmethyl-amino)-propanoic acid: Similar structure but with a propanoic acid moiety instead of an acetic acid moiety.

Uniqueness

(Cyclopropyl-furan-2-ylmethyl-amino)-acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

(Cyclopropyl-furan-2-ylmethyl-amino)-acetic acid, also known as cyclopropyl(furan-2-yl)methylaminoacetic acid, is a compound characterized by its unique molecular structure, which includes a cyclopropyl group, a furan ring, and an amino acid moiety. Its molecular formula is with a molecular weight of 195.21 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

Chemical Structure

The compound's structure can be summarized as follows:

| Property | Description |

|---|---|

| Molecular Formula | C10H13NO3 |

| Molecular Weight | 195.21 g/mol |

| IUPAC Name | 2-[[cyclopropyl(furan-2-yl)methyl]amino]acetic acid |

| InChI Key | CHNACXNEWUWMJQ-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound involves several key steps, typically including the formation of the furan ring and subsequent attachment of the cyclopropyl group and amino acid moiety. Detailed methodologies can vary but generally follow standard organic synthesis protocols.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, monomeric alkaloids related to this compound have shown promising antibacterial effects against various strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 4.69 to 22.9 µM against different bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is hypothesized based on its structural similarities to other known anti-inflammatory agents. Compounds with furan rings have been noted for their ability to modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines .

Anticancer Activity

There is emerging evidence suggesting that this compound may possess anticancer properties. Similar compounds have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth via modulation of key signaling pathways involved in cell proliferation . For example, flavone acetic acid analogs have demonstrated immunomodulatory effects that could be relevant in cancer therapy .

Case Studies

- Antimicrobial Activity Study : A comparative study examined the antimicrobial efficacy of various alkaloids, revealing that those with structural features akin to this compound exhibited MIC values as low as 0.0048 mg/mL against Candida albicans and other bacterial strains .

- Anti-inflammatory Mechanism : Research into structurally related compounds showed that they could inhibit caspase-1 activation, a critical factor in the inflammatory response, suggesting potential pathways through which this compound may exert its effects .

Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(Cyclopropyl(furan-2-yl)methyl)aminoacetic acid | Contains cyclopropyl and furan rings | Unique combination enhancing biological activity |

| Furan-2-carboxylic acid | Lacks cyclopropyl group | Simpler structure with no amino acid moiety |

| Cyclopropylamine | Lacks furan ring | Only contains an amino group |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.